molecular formula C12H19NOS B6895799 Cyclopent-3-en-1-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone

Cyclopent-3-en-1-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone

Cat. No.: B6895799
M. Wt: 225.35 g/mol
InChI Key: UPKYSJHYKBDBAQ-UHFFFAOYSA-N
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Description

Cyclopent-3-en-1-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone is a complex organic compound that features a cyclopentene ring fused with a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent-3-en-1-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone typically involves a multi-step process. One common method includes the cycloaddition reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-3-en-1-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopent-3-en-1-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of Cyclopent-3-en-1-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The cyclopentene ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-ene-1-carboxamides: These compounds share the cyclopentene ring but differ in the functional groups attached.

    Thiazolidine derivatives: Compounds with the thiazolidine ring but different substituents.

Uniqueness

Cyclopent-3-en-1-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone is unique due to the combination of the cyclopentene and thiazolidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

cyclopent-3-en-1-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-2-5-11-13(8-9-15-11)12(14)10-6-3-4-7-10/h3-4,10-11H,2,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKYSJHYKBDBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1N(CCS1)C(=O)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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